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Compound of Interest

N-(2,3,4-
Compound Name:
Trimethoxybenzyl)propan-2-amine

Cat. No.: B1270603

An In-depth Technical Guide on the Theoretical Properties of N-(2,3,4-
Trimethoxybenzyl)propan-2-amine

Executive Summary

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine featuring a trimethoxylated
phenyl ring, a structural motif present in various biologically active compounds. While direct
experimental data on this specific molecule is scarce, this guide synthesizes theoretical
properties, predictive analyses, and data from structurally related compounds to provide a
comprehensive profile for researchers and drug development professionals. The 2,3,4-
trimethoxybenzyl moiety is a key component of compounds like ALM-802, which have
demonstrated significant cardioprotective effects in preclinical models[1]. This suggests that N-
(2,3,4-Trimethoxybenzyl)propan-2-amine may hold therapeutic potential, warranting further
investigation. This document outlines its chemical identity, predicted physicochemical
properties, a plausible synthetic route, and a hypothesized mechanism of action based on
analogue data.

Chemical Identity and Structure

N-(2,3,4-Trimethoxybenzyl)propan-2-amine belongs to the class of substituted
benzylamines. The core structure consists of a propan-2-amine (isopropylamine) group
attached to a benzyl group, which is substituted with three methoxy groups at the 2, 3, and 4
positions of the aromatic ring.
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o IUPAC Name: N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
e Molecular Formula: C13H21NOs
e Core Components:

o 2,3,4-Trimethoxybenzyl group: This functional group is derived from 2,3,4-
trimethoxybenzaldehyde and is found in molecules investigated for cardioprotective
activities[1].

o Propan-2-amine (Isopropylamine): A common aliphatic secondary amine.

Theoretical Physicochemical Properties

Quantitative physicochemical properties are critical for predicting the pharmacokinetic profile of
a compound. The following table summarizes key theoretical and predicted values for N-(2,3,4-
Trimethoxybenzyl)propan-2-amine, derived from computational models and data from close
structural analogues.
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Significance in

Property Predicted Value Source/Analogue
Drug Development
Influences diffusion,
Molecular Weight 239.31 g/mol Calculated absorption, and
distribution.
Basic chemical
Molecular Formula C13H21NOs3 Calculated ) )
identity.
Determines the
Analogue: 2,3,4- ionization state at
Predicted pKa 9.36 £ 0.10 Trimethoxybenzylamin  physiological pH,
e[2] affecting solubility and
receptor binding.
Indicates lipophilicity,
Analogue: N-(3- ] Pop Y
which affects
Bromo-4-
Predicted LogP 2.95 membrane
methoxybenzyl)propa N
) permeability and
n-2-amine[3] ]
absorption.
Analogue: N-(3-
Bromo-4- Predicts transport
Topological Polar 30.7 A2 methoxybenzyl)propa properties, including
Surface Area (TPSA) ' n-2-amine (21.26 A?) blood-brain barrier
+ 2x ether oxygen penetration.
(9.23 A2 each)
Influences solubility
Hydrogen Bond oo
1 Calculated and binding
Donors . .
interactions.
Influences solubility
Hydrogen Bond o
4 Calculated and binding
Acceptors , _
interactions.
Relates to
conformational
Rotatable Bonds 5 Calculated o o
flexibility and binding
affinity.
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Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-
amine is through reductive amination. This common synthetic strategy involves the reaction of
an aldehyde or ketone with an amine in the presence of a reducing agent. The proposed
workflow starts from the commercially available 2,3,4-trimethoxybenzaldehyde.

Experimental Workflow: Reductive Amination

Step 1: Imine Formation
2,3,4-Trimethoxybenzaldehyde Propan-2-amine
Reactian Reaction
Step 2: Reduction
\ \
Intermediate Schiff Base (Imine) Sodium Borohydride (NaBH4)

Reduction
\/ Y

N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Step 3: P#rification

Column Chromatography

A

Pure Product

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1270603?utm_src=pdf-body
https://www.benchchem.com/product/b1270603?utm_src=pdf-body
https://www.benchchem.com/product/b1270603?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed synthetic workflow for N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Detailed Methodology

¢ Imine Formation:

o Dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as
methanol or dichloromethane.

o Add propan-2-amine (1.1 to 1.5 equivalents) to the solution.

o Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the
intermediate Schiff base (imine). The reaction can be monitored by Thin Layer
Chromatography (TLC).

e Reduction:
o Once imine formation is complete, cool the reaction mixture in an ice bath.

o Slowly add a reducing agent, such as sodium borohydride (NaBHa4) (1.5 equivalents), in
portions. Other reducing agents like sodium triacetoxyborohydride can also be used.

o Allow the reaction to stir at room temperature overnight.
o Work-up and Purification:
o Quench the reaction by the slow addition of water.
o Extract the agueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product using flash column chromatography on silica gel to obtain the
pure N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

e Characterization:
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o Confirm the structure and purity of the final compound using standard analytical
techniques, including *H NMR, 13C NMR, and Mass Spectrometry (MS).

Potential Biological Activity and Mechanism of
Action

Direct pharmacological studies on N-(2,3,4-Trimethoxybenzyl)propan-2-amine have not been
reported. However, its structural similarity to other biologically active molecules provides a
basis for hypothesizing its potential therapeutic role.

Analogue-Based Hypothesis

A notable derivative, ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-
trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), has shown significant cardioprotective and
actoprotective (restoration of physical performance) effects in animal models[1][4]. The
mechanism of ALM-802 is suggested to be linked to its ability to restore the expression of
specific genes in the myocardium following ischemic events[1].

Given that N-(2,3,4-Trimethoxybenzyl)propan-2-amine shares the key 2,3,4-trimethoxybenzyl
pharmacophore, it is plausible that it could interact with similar biological targets. A
hypothesized signaling pathway could involve interaction with a specific G-protein coupled
receptor (GPCR) or ion channel, leading to the activation of downstream signaling cascades
that modulate gene expression related to cellular protection and stress response.
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Caption: Hypothesized signaling pathway for potential cardioprotective effects.

Conclusion
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N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a molecule of interest due to the established
biological activity of its core 2,3,4-trimethoxybenzyl moiety in related compounds. This technical
guide provides a foundational understanding of its theoretical properties, a robust synthetic
protocol, and a data-driven hypothesis for its potential mechanism of action. The compiled data
serves as a valuable resource for researchers in medicinal chemistry and pharmacology,
encouraging further empirical investigation into the therapeutic potential of this compound,
particularly in the context of cardiovascular disease. Experimental validation of the predicted
properties and biological activities is a necessary next step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1270603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

